molecular formula C13H17N3O3S2 B2902557 N-[4-[(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide CAS No. 868216-55-1

N-[4-[(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide

Cat. No. B2902557
CAS RN: 868216-55-1
M. Wt: 327.42
InChI Key: RHTRHCCLRYQCJS-UHFFFAOYSA-N
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Description

N-[4-[(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Mucoprotective Agent in Chemotherapy

This compound has been studied for its potential to protect against intestinal mucositis (IM), a common side effect of chemotherapy drugs like methotrexate (MTX). It shows promise in reducing the severity of IM by mitigating oxidative stress and inflammatory markers in mice .

Dihydrofolate Reductase (DHFR) Inhibitor

As a DHFR inhibitor, this compound could play a role in antimicrobial and anticancer activities. DHFR is a key enzyme in the folate pathway, which is essential for DNA synthesis and repair. Inhibiting DHFR can lead to the suppression of bacterial growth and cancer cell proliferation .

Antimicrobial Activity

The sulfonamide moiety within the compound’s structure contributes to a broad spectrum of antimicrobial activities. It has been shown to exhibit significant activity against various bacterial and fungal strains, which could be beneficial in treating infections .

Anticancer Activity

The compound’s ability to inhibit DHFR also extends to its potential use as an anticancer agent. By interfering with folate metabolism, it can induce cell cycle arrest and apoptosis in cancer cells, offering a pathway for cancer treatment .

Anti-Inflammatory Properties

Research indicates that the compound may have anti-inflammatory effects by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory ones. This could make it useful in the treatment of inflammatory diseases .

Oxidative Stress Reduction

The compound has demonstrated the ability to reduce oxidative stress markers such as GSH, SOD, MDA, and catalase concentrations. This suggests it could be used to combat oxidative stress-related conditions .

Gut Microbiota Modulation

It has been observed to improve the luminal microflora profile by augmenting the growth of beneficial bacteria like Lactobacillus spp. and reducing the number of pathogenic bacteria such as E. coli. This could have implications for gut health and related diseases .

Enzyme-Linked Immunoassay Applications

The compound’s effects on cytokine levels can be measured using enzyme-linked immunoassays, making it a useful tool for research into immune responses and the development of new immunotherapies .

Mechanism of Action

Target of Action

The primary targets of this compound are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

It is suggested that it may interact with its targets, carbonic anhydrase 1 and 2, to modulate their activity . The specific nature of these interactions and the resulting changes in the function of the targets are areas of ongoing research.

Result of Action

Given its potential interaction with Carbonic Anhydrase 1 and 2, it may influence processes related to pH regulation and bicarbonate transport

properties

IUPAC Name

N-[4-[(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c1-3-20-13-14-8-9-16(13)21(18,19)12-6-4-11(5-7-12)15-10(2)17/h4-7H,3,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTRHCCLRYQCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide

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